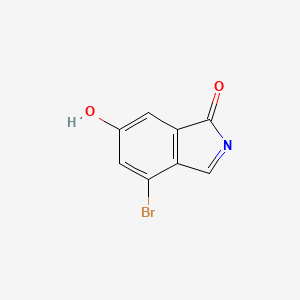

4-Bromo-6-hydroxyisoindol-1-one

Description

Properties

IUPAC Name |

4-bromo-6-hydroxyisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-7-2-4(11)1-5-6(7)3-10-8(5)12/h1-3,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDENLYPWSXOAII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)N=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-hydroxyisoindol-1-one typically involves the bromination of isoindolinone derivatives. One common method includes the radical benzylic bromination reaction of 4-bromo-3-nitrotoluene, followed by exposure to the Bartoli reaction using isopropenylmagnesium bromide . Another approach involves the ultrasonic-assisted synthesis of isoindolinone derivatives from 3-alkylidenephtalides under ultrasonic irradiation, which is known for its high efficiency and yields .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using the aforementioned synthetic routes. The use of ultrasonic irradiation and organometallic reagents such as RMgX, RLi, or R2Zn is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-hydroxyisoindol-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of substituted isoindolinone derivatives.

Scientific Research Applications

4-Bromo-6-hydroxyisoindol-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-6-hydroxyisoindol-1-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit protein kinases and tubulin, which are critical for cell division and proliferation. Additionally, it can modulate the p53 pathway, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Hydroxy vs. Alkoxy Groups

a) 7-Bromo-6-methoxyisoindolin-1-one (CAS 70478-63-6)

- Structural Difference : Methoxy group at the 6-position instead of hydroxy.

- This may lower aqueous solubility but enhance membrane permeability.

- Similarity Score : 0.90 (high structural overlap) .

b) 4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one (CAS 808127-77-7)

Positional Isomerism and Ring Modifications

a) 6-Bromoisoindolin-1-one (CAS 675109-26-9)

- Structural Difference : Bromine at the 6-position instead of the 4-position.

- Impact : Positional isomerism alters electronic distribution and reactivity. The 6-bromo derivative may exhibit distinct regioselectivity in substitution reactions compared to the 4-bromo analog .

b) 4-Hydroxy-2,3-dihydroisoindol-1-one (CAS 1344701-44-5)

Halogen and Functional Group Variations

a) N-Benzyl-4-bromo-3-methylbenzamide (CAS 200049-46-3)

- Structural Difference: Benzamide backbone with bromine and methyl groups, lacking the isoindolinone ring.

- Impact : The absence of the heterocyclic core limits its utility in scaffold-based drug design but highlights the role of bromine in electrophilic aromatic substitution reactions.

- Similarity Score : 0.83 .

Data Table: Key Properties of Compared Compounds

Biological Activity

4-Bromo-6-hydroxyisoindol-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : 4-bromo-6-hydroxyisoindolin-1-one

- Molecular Formula : C8H6BrNO2

- Molecular Weight : 232.04 g/mol

The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets. Research indicates that this compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.

- Receptor Modulation : The compound may bind to certain receptors, modulating their activity and influencing downstream signaling pathways.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

- Cell Line Studies : In vitro studies demonstrated that this compound inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest.

- Animal Models : Preclinical trials using mouse models exhibited significant tumor reduction when treated with this compound, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

- Bacterial Inhibition : The compound showed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating potential use as an antibacterial agent.

Case Studies and Research Findings

A review of literature reveals diverse findings regarding the biological activity of this compound:

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Various synthetic routes have been explored to enhance yield and purity:

- Catalyst-Free Methods : Recent advancements have focused on catalyst-free synthesis techniques which simplify the process while maintaining high yields.

Q & A

Q. What are the recommended synthesis protocols for 4-Bromo-6-hydroxyisoindol-1-one, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : Synthesis typically involves bromination and hydroxylation steps on isoindol-1-one scaffolds. A validated approach includes:

- Alkylation : Use 1-iodobutane or bromo-ethanone derivatives under reflux with polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours.

- Cyclization : Employ acid catalysts (e.g., H₂SO₄) to facilitate ring closure.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol.

Yield optimization strategies: - Monitor reaction progress via TLC/HPLC.

- Adjust stoichiometry of brominating agents (e.g., NBS) to avoid over-bromination.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of hydroxyl groups.

Reference: Similar protocols for brominated isoindolones are detailed in Molecules (2013) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Prioritize signals for the hydroxyl proton (δ 9.5–10.5 ppm, broad) and bromine-substituted carbons (deshielded, δ 110–130 ppm). Aromatic protons in the isoindol-1-one ring typically appear at δ 7.0–8.5 ppm.

- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹, broad) and carbonyl (1650–1700 cm⁻¹, sharp) stretches.

- Elemental Analysis : Validate C/H/N/Br ratios (±0.3% deviation).

- Mass Spectrometry (HRMS) : Identify molecular ion peaks ([M+H]⁺) and bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br).

Reference: Characterization methods for analogous brominated heterocycles are outlined in Molecules (2013) .

Q. How can researchers validate the purity of this compound when discrepancies arise between HPLC and NMR data?

- Methodological Answer :

- Cross-Validation : Compare retention times (HPLC) with spiked samples of known impurities. For NMR, use DEPT-135 to distinguish CH₃/CH₂/CH groups.

- Thermogravimetric Analysis (TGA) : Detect non-volatile impurities (e.g., inorganic salts) undetected by HPLC/NMR.

- X-ray Diffraction (Single Crystal) : Resolve structural ambiguities caused by tautomerism or polymorphism.

Reference: Crystallographic validation via SHELX is described in Acta Crystallographica Section E .

Advanced Methodological Considerations

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT-calculated NMR shifts) and experimental data for this compound derivatives?

- Methodological Answer :

- Level of Theory : Use higher-tier DFT methods (e.g., B3LYP/6-311++G(d,p)) with solvent corrections (PCM model) for improved accuracy.

- Dynamic Effects : Account for conformational flexibility via molecular dynamics (MD) simulations.

- Experimental Benchmarking : Cross-reference with solid-state NMR or X-ray structures to validate computational models.

Reference: Methodological divergence in hybrid modeling is discussed in computational receptor studies .

Q. What crystallographic refinement strategies using SHELX are optimal for determining the solid-state structure of this compound complexes?

- Methodological Answer :

- Data Collection : Use high-resolution (<1.0 Å) X-ray data to resolve heavy atoms (Br).

- Refinement in SHELXL :

- Apply anisotropic displacement parameters for Br and O atoms.

- Use TWIN/BASF commands for twinned crystals.

- Restrain hydrogen bonds (e.g., OH⋯O) with DFIX instructions.

- Validation : Check R1/wR2 convergence (<5% difference) and Fo/Fc maps for residual electron density.

Reference: SHELX refinement protocols are detailed in Acta Crystallographica .

Q. What mechanistic insights can be gained from studying bromine substitution patterns in isoindol-1-one derivatives, and how do these inform synthetic pathway design?

- Methodological Answer :

- Regioselectivity : Bromine preferentially substitutes at electron-rich positions (e.g., para to hydroxyl groups) due to directing effects.

- Steric Effects : Bulky substituents near the bromination site reduce yields; optimize via microwave-assisted synthesis (shorter reaction times).

- Reactivity : Bromine enhances electrophilic aromatic substitution (EAS) susceptibility, enabling sequential functionalization (e.g., Suzuki couplings).

Reference: Bromination patterns in related triazole-thiones are analyzed in Molecules (2013) .

Q. How should researchers design experiments to investigate the reactivity of hydroxyl and bromo groups in nucleophilic/electrophilic reactions?

- Methodological Answer :

- Protection/Deprotection : Protect hydroxyl groups with TMSCl before bromine-mediated reactions.

- Competition Studies : Compare reaction rates of Br vs. OH groups under SN2 conditions (e.g., NaI/acetone).

- Kinetic Monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation.

Reference: Synthetic strategies for functionalized indoles are described in recent drug research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.